

Spectroscopic Analysis of Methyl quinoline-6-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl quinoline-6-carboxylate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Methyl quinoline-6-carboxylate**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data based on analogous compounds, details the experimental protocols for acquiring such data, and illustrates the analytical workflow and logical connections between different spectroscopic techniques.

Predicted Spectroscopic Data

While a complete experimental dataset for **Methyl quinoline-6-carboxylate** is not readily available in the cited literature, the following data tables present predicted values derived from the analysis of structurally similar compounds, including substituted quinolines and methyl esters. These tables provide a reliable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Data

The predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of **Methyl quinoline-6-carboxylate** is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the nitrogen atom in the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for **Methyl quinoline-6-carboxylate**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.9 - 9.1	dd	~4.5, ~1.8
H-3	7.4 - 7.6	dd	~8.5, ~4.5
H-4	8.1 - 8.3	dd	~8.5, ~1.8
H-5	8.2 - 8.4	d	~8.0
H-7	8.0 - 8.2	dd	~8.0, ~2.0
H-8	8.8 - 9.0	d	~2.0
-OCH ₃	3.9 - 4.1	s	-

Predicted data is based on spectra of related quinoline derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for **Methyl quinoline-6-carboxylate** are presented below, with the carbonyl carbon of the ester group expected at the most downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Methyl quinoline-6-carboxylate**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~150
C-3	~122
C-4	~136
C-4a	~148
C-5	~128
C-6	~130
C-7	~130
C-8	~128
C-8a	~129
C=O	~166
-OCH ₃	~52

Predicted data is based on spectra of related quinoline derivatives.[\[4\]](#)[\[5\]](#)

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is instrumental in identifying the functional groups present in **Methyl quinoline-6-carboxylate**. Key absorption bands are predicted for the aromatic C-H bonds, the C=O of the ester, and the C-O single bond.

Table 3: Predicted IR Absorption Bands for **Methyl quinoline-6-carboxylate**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
Aromatic C-H Stretch	3050 - 3150	Sharp, medium
C=O Stretch (Ester)	1715 - 1735	Strong, sharp
C=C and C=N Stretch	1500 - 1650	Medium to strong
C-O Stretch (Ester)	1200 - 1300	Strong
Aromatic C-H Bend	750 - 900	Strong

Predicted data is based on spectra of related quinoline and carboxylate compounds.[6][7]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Methyl quinoline-6-carboxylate** (Molecular Formula: C₁₁H₉NO₂, Molecular Weight: 187.19 g/mol), the following ions are predicted.[8][9]

Table 4: Predicted Mass Spectrometry Data for **Methyl quinoline-6-carboxylate**

m/z	Predicted Ion	Description
187	[M] ⁺	Molecular Ion
156	[M - OCH ₃] ⁺	Loss of methoxy radical
128	[M - COOCH ₃] ⁺	Loss of carbomethoxy radical
101	[C ₇ H ₅ N] ⁺	Fragmentation of quinoline ring

Predicted data is based on fragmentation patterns of similar aromatic esters.[10][11][12][13]

Experimental Protocols

The following sections detail standardized experimental procedures for the spectroscopic analysis of **Methyl quinoline-6-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ^1H and ^{13}C NMR spectra is as follows:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Methyl quinoline-6-carboxylate** for ^1H NMR and 20-25 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.[\[1\]](#)
- Instrument Parameters:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Lock the field frequency to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Employ a standard single-pulse experiment.
 - Set appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - A larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR due to the low natural abundance of ^{13}C .

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

For a solid sample like **Methyl quinoline-6-carboxylate**, an Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

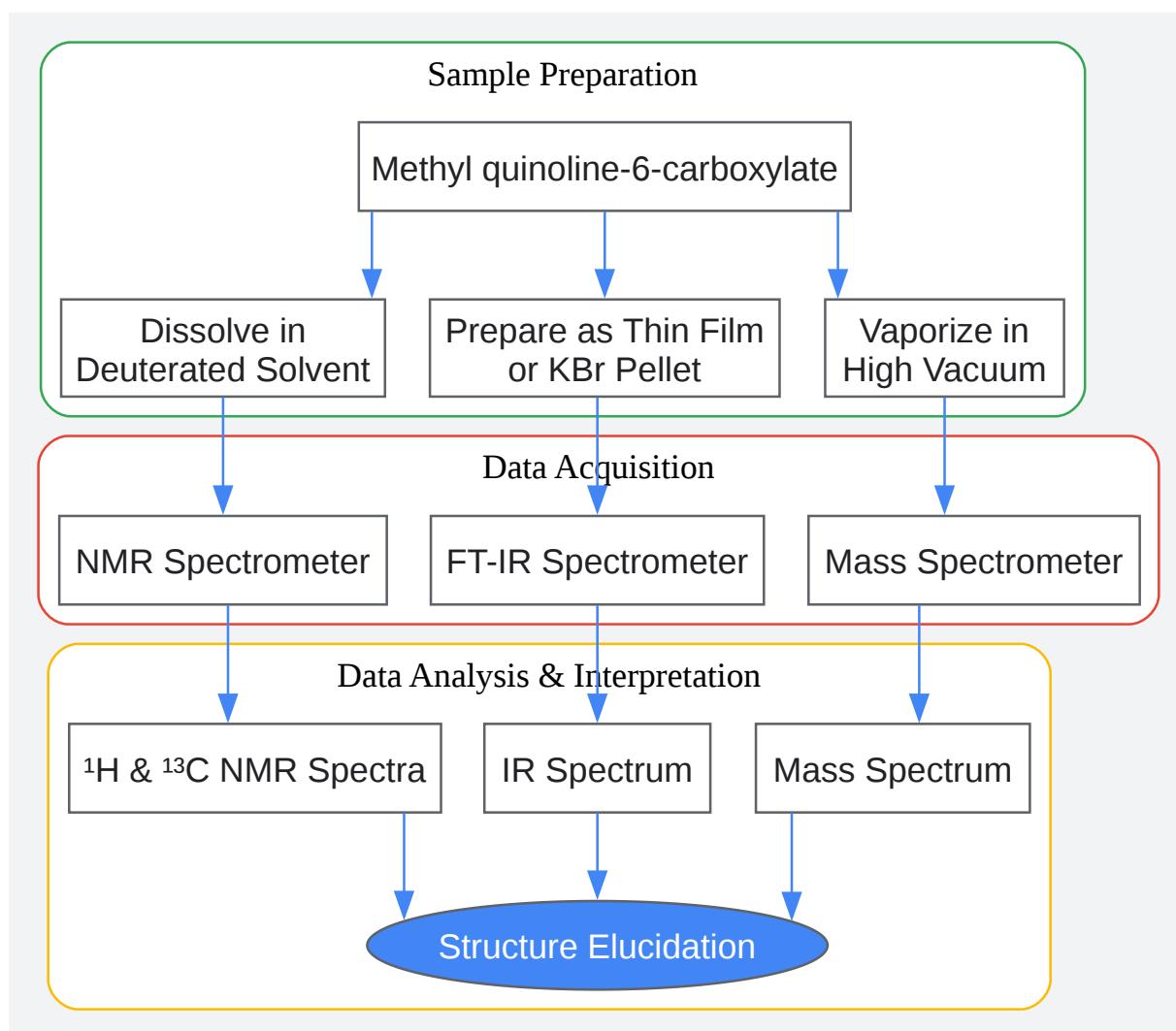
Mass Spectrometry (MS)

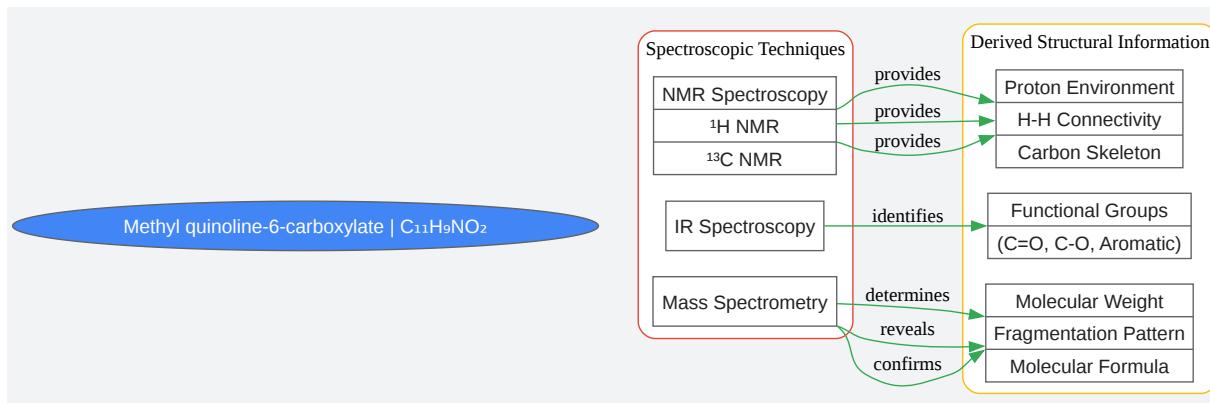
Electron Ionization (EI) is a common method for the analysis of small organic molecules.

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - The sample is vaporized in a high vacuum environment.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($[M]^+$).
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of **Methyl quinoline-6-carboxylate**.





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